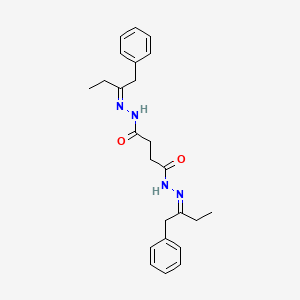

N'~1~,N'~4~-bis(1-benzylpropylidene)succinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'1,N'4-bis(1-benzylpropylidene)succinohydrazide and its analogs typically involves the reaction of succinic acid dihydrazide with various aldehydes or ketones to form hydrazone linkages. For instance, Bonacorso et al. (2010) describe the regioselective synthesis of succinyl spacer bis-pyrazoles from cyclocondensation reactions of 4-substituted alkenones with succinic acid dihydrazide, yielding a series of succinyl substituted bispyrazoles with controlled reaction conditions (Bonacorso et al., 2010).

Applications De Recherche Scientifique

Material Science Applications

In material science, derivatives similar to N'1,N'4-bis(1-benzylpropylidene)succinohydrazide are utilized in the synthesis of novel materials with potential applications in electronics, corrosion inhibition, and as chromogenic sensors. For example, the synthesis and characterization of complex molecules for biochemical labeling, as explored by Reardon and Frey (1984), demonstrates the utility of succinyl derivatives in creating electron-dense reagents for labeling biological structures, highlighting their importance in electron microscopic analysis (Reardon & Frey, 1984).

Medicinal Chemistry Applications

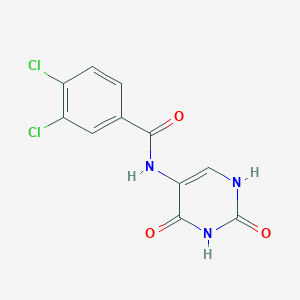

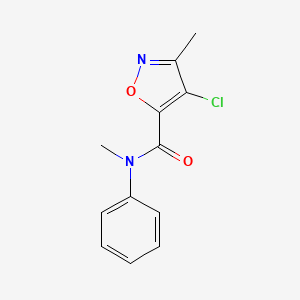

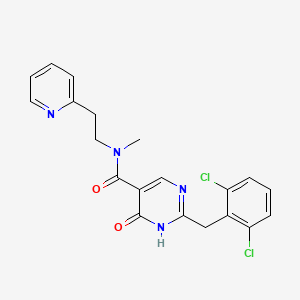

In medicinal chemistry, compounds structurally related to N'1,N'4-bis(1-benzylpropylidene)succinohydrazide are researched for their potential antibacterial properties. Holla, Gonsalves, and Shenoy (2000) investigated a series of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes derived from succinic acid dihydrazide, revealing significant antibacterial activity, which underscores the potential of such compounds in developing new antibacterial agents (Holla, Gonsalves, & Shenoy, 2000).

Analytical Chemistry Applications

In analytical chemistry, the compound's derivatives find applications as sensors for the detection of specific ions. Sheykhi-Estalkhjani and colleagues (2018) synthesized new bis-benzylidene-hydrazides acting as sensitive chromogenic sensors for the naked-eye detection of CN¯ and AcO¯ ions, demonstrating the compound's utility in developing sophisticated detection tools (Sheykhi-Estalkhjani et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N,N'-bis[(Z)-1-phenylbutan-2-ylideneamino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-3-21(17-19-11-7-5-8-12-19)25-27-23(29)15-16-24(30)28-26-22(4-2)18-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30)/b25-21-,26-22- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNYYDPQCDQLTJ-ORFRIDJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)CCC(=O)NN=C(CC)CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/NC(=O)CCC(=O)N/N=C(\CC1=CC=CC=C1)/CC)/CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'~1~,N'~4~-bis[(2Z)-1-phenylbutan-2-ylidene]butanedihydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)